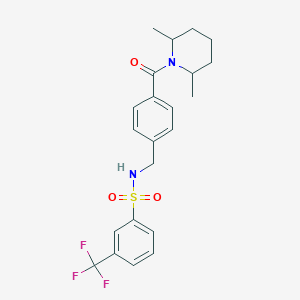
N-(4-(2,6-dimethylpiperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2,6-dimethylpiperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H25F3N2O3S and its molecular weight is 454.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(2,6-dimethylpiperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and viral infections. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A piperidine ring which is known for its biological activity.
- A trifluoromethyl group , enhancing lipophilicity and potentially affecting biological interactions.
- A sulfonamide moiety , which is often associated with antibacterial and antiviral properties.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have demonstrated the ability to inhibit various kinases, including c-KIT, which plays a crucial role in certain cancers. The inhibition of such targets can lead to decreased cell proliferation and increased apoptosis in malignant cells .
- Induction of Apoptosis : Studies on related piperidine derivatives indicate that they can activate caspases, leading to programmed cell death in cancerous cells. This suggests that this compound may similarly induce apoptosis through caspase activation pathways .
- Antiviral Activity : Some compounds within this class have shown efficacy against viral infections, particularly coronaviruses. The sulfonamide group is known for its potential antiviral effects, possibly by interfering with viral replication processes .
Table 1: Summary of Biological Activities
Case Studies
- Cancer Cell Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit selective cytotoxicity towards human malignant cells while sparing non-malignant cells. For instance, compounds tested on HL-60 leukemia cells showed significant cell death at low concentrations, indicating a promising therapeutic index .
- Viral Infection Models : A study focusing on antiviral compounds highlighted the effectiveness of structurally similar sulfonamides in inhibiting viral replication in cell cultures infected with coronaviruses. The mechanism involved blocking key viral enzymes necessary for replication .
Research Findings
Recent literature reviews have underscored the importance of structure-activity relationships (SAR) in developing effective derivatives of piperidine-based compounds. Modifications to the piperidine ring and substituents have been shown to enhance selectivity and potency against specific targets, including cancer cells and viruses .
属性
IUPAC Name |
N-[[4-(2,6-dimethylpiperidine-1-carbonyl)phenyl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O3S/c1-15-5-3-6-16(2)27(15)21(28)18-11-9-17(10-12-18)14-26-31(29,30)20-8-4-7-19(13-20)22(23,24)25/h4,7-13,15-16,26H,3,5-6,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPBDPCAGZDJFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














